Evidence Status: Limited Published Comparative Data Available for This Compound
A comprehensive search of the primary peer-reviewed literature and patent databases did not identify direct head-to-head comparative studies, quantitative biological assay data, or structure-activity relationship (SAR) data containing the compound 4-(2-bromophenyl)-2,3-dihydro-1,3-thiazol-2-one (CAS 1095231-39-2). While the broader 4-arylthiazolinone scaffold has established biological precedent—including EGFR/HER-2 kinase inhibition and antiproliferative activity [1]—the specific 2-bromophenyl regioisomer has not been the subject of quantitative pharmacological profiling in the open literature as of the search date. The closest structurally characterized analogs with quantitative biological data include 4-(4-bromophenyl)thiazole derivatives with reported anticancer IC₅₀ values (e.g., compound SW-07: HepG2 IC₅₀ = 6.77 μM, HCCLM3 IC₅₀ = 7.97 μM) [2], but these differ in core structure (thiazole vs. thiazolinone) and bromine position.
| Evidence Dimension | Availability of primary quantitative comparative biological data in peer-reviewed literature |
|---|---|
| Target Compound Data | No peer-reviewed quantitative biological data identified |
| Comparator Or Baseline | Closest data-bearing analogs: 4-(4-bromophenyl)thiazole SW-07 (HepG2 IC₅₀ = 6.77 μM) and pyrazolyl-thiazolinone E28 (EGFR IC₅₀ = 0.24 μM) |
| Quantified Difference | Not calculable — no common assay platform exists between target compound and comparators |
| Conditions | N/A — no direct assay data for the target compound |
Why This Matters
This evidence gap means that procurement or selection decisions for this compound currently rely on its structural distinctiveness and scaffold precedent rather than on demonstrated biological superiority over specific analogs.
- [1] Qiu K-M, Wang H-H, Wang L-M, et al. Design, synthesis and biological evaluation of pyrazolyl-thiazolinone derivatives as potential EGFR and HER-2 kinase inhibitors. Bioorg Med Chem. 2012;20(6):2010-2018. doi:10.1016/j.bmc.2012.01.051. View Source
- [2] Synthesis and anti-proliferative studies of 2-acyl-4-(het)arylthiazoles on human hepatoma cells. Compound SW-07: HepG2 IC₅₀ = 6.77 ± 1.10 μM, HCCLM3 IC₅₀ = 7.97 ± 1.15 μM. View Source
